molecular formula C17H11ClO4 B14383576 2-(2-Chlorophenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid CAS No. 90102-44-6

2-(2-Chlorophenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid

Cat. No.: B14383576
CAS No.: 90102-44-6
M. Wt: 314.7 g/mol
InChI Key: GQKFUNQPEOUCHO-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

2-(2-Chlorophenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid: This compound is unique due to its specific substitution pattern and the presence of both a chlorophenyl group and a carboxylic acid group.

    Other Chromenes: Similar compounds include other chromene derivatives with different substituents, such as 2-(2-bromophenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid.

Uniqueness

The uniqueness of 2-(2-Chlorophenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

90102-44-6

Molecular Formula

C17H11ClO4

Molecular Weight

314.7 g/mol

IUPAC Name

2-(2-chlorophenyl)-3-methyl-4-oxochromene-8-carboxylic acid

InChI

InChI=1S/C17H11ClO4/c1-9-14(19)11-6-4-7-12(17(20)21)16(11)22-15(9)10-5-2-3-8-13(10)18/h2-8H,1H3,(H,20,21)

InChI Key

GQKFUNQPEOUCHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O)C3=CC=CC=C3Cl

Origin of Product

United States

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